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Compound of Interest

Compound Name:
2-Phenylpyrimidine-5-

carboxamide

CAS No.: 122773-96-0

Cat. No.: B046960

Get Quote

Executive Summary: The Scaffold Perspective
2-Phenylpyrimidine-5-carboxamide (CAS: 122773-96-0) represents a "privileged scaffold" in

modern medicinal chemistry, serving as a core structural motif in programs targeting P2X3

receptors, PDE4, and CYP51 (antifungal). While the unsubstituted molecule is chemically

stable, its safety profile is defined by its role as a lipophilic, nitrogen-rich template.

Key Safety Tiering:

Acute Toxicity: Low to Moderate (Class III/IV).

Critical Liability:hERG Channel Inhibition (Cardiotoxicity risk).[1][2][3]

Metabolic Risk: Cytochrome P450 (CYP) inhibition and oxidative clearance at the phenyl

ring.

This guide analyzes the compound not merely as a reagent, but as a bioactive pharmacophore,

detailing the specific toxicological liabilities inherent to this chemical class and the protocols
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required to de-risk them.

Chemical Identity & Physicochemical Baseline
Understanding the physicochemical baseline is the first step in predicting bioavailability and off-

target toxicity.

Parameter Data Relevance to Safety

CAS Number 122773-96-0 Unique Identifier

IUPAC Name
2-phenylpyrimidine-5-

carboxamide
Official Nomenclature

SMILES NC(=O)c1cnc(nc1)c2ccccc2 Structure-Activity Analysis

Molecular Weight 199.21 g/mol
Fragment-like; high ligand

efficiency potential

LogP (Calc) ~1.5 - 1.9
Moderate lipophilicity; good

membrane permeability

TPSA ~68 Å²

High oral bioavailability

potential; CNS penetration

possible

pKa ~1.5 (Pyrimidine N)
Weakly basic; neutral at

physiological pH

Toxicological Profile: Mechanism & Mitigation
Cardiotoxicity (hERG Inhibition)
The Primary Alert: The 2-phenylpyrimidine moiety is a known pharmacophore for hERG

potassium channel blockade. The planar, aromatic nature of the phenyl-pyrimidine biaryl

system allows for π-π stacking interactions with the aromatic residues (Tyr652 and Phe656)

within the hERG channel pore.

Mechanism: Direct pore blockade preventing repolarization.

Risk Level: High for lipophilic derivatives; Moderate for the unsubstituted carboxamide.
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Mitigation Strategy: Disruption of planarity (ortho-substitution on the phenyl ring) or reduction

of lipophilicity (LogP < 3) is standard medicinal chemistry practice to improve the safety

margin.

Genotoxicity & Mutagenicity
Ames Test: generally Negative for the core scaffold.

Structural Alert: Unlike aniline-based scaffolds, the pyrimidine-carboxamide linkage is stable

and does not readily release toxic aromatic amines under physiological conditions.

Caveat: If the phenyl ring is substituted with nitro or amino groups, the risk of genotoxicity

increases significantly due to metabolic activation (N-hydroxylation).

Metabolic Stability & Hepatotoxicity
The liver is the primary site of clearance. The scaffold is subject to two major metabolic

pathways that dictate its hepatotoxic potential:

Phase I Oxidation: The phenyl ring is a "soft spot" for CYP450 (specifically CYP3A4 and

CYP2C9) hydroxylation.

Amide Hydrolysis: Amidases can cleave the carboxamide to 2-phenylpyrimidine-5-carboxylic

acid (CAS 122773-97-1), which is generally more polar and rapidly excreted.

Visualizing the Safety Architecture
Diagram 1: Metabolic Liability Map
This diagram illustrates the primary sites of metabolic attack that determine the compound's

half-life and potential for reactive metabolite formation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046960?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Phenylpyrimidine-5-carboxamide
(Lipophilic Parent)

Phenyl Ring Hydroxylation
(CYP3A4/2C9) Major Route

Amide Hydrolysis
(Amidases)

 Minor Route

Hydroxylated Metabolite
(Phase II Conjugation Target)

Carboxylic Acid Derivative
(Rapid Renal Excretion)

Click to download full resolution via product page

Caption: Metabolic fate of the scaffold showing the divergence between oxidative clearance

(potential bioactivation) and hydrolysis (detoxification).

Diagram 2: Toxicity Screening Workflow
A standardized decision tree for researchers evaluating this scaffold.

Compound Synthesis
(2-Phenylpyrimidine-5-carboxamide)

Tier 1: In Silico & Physicochemical
(LogP, TPSA, Structural Alerts)

Tier 2: In Vitro Safety
(hERG, Ames, Cytotoxicity)

hERG IC50 > 10µM?

STOP / Redesign
(Reduce Lipophilicity)

 No

Proceed to ADME
(Microsomal Stability)

 Yes
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Caption: Tiered safety screening protocol prioritizing early identification of cardiotoxicity risks.

Experimental Protocols
Protocol A: hERG Inhibition Assay (Automated Patch
Clamp)
Rationale: To quantify the risk of QT prolongation early in the development cycle.

Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the hERG

potassium channel.

Preparation:

Dissolve 2-Phenylpyrimidine-5-carboxamide in 100% DMSO to create a 10 mM stock.

Dilute in extracellular buffer (HB-PS) to test concentrations (e.g., 0.1, 1, 10, 30 µM). Final

DMSO concentration must be ≤ 0.1%.[4]

Electrophysiology:

Holding Potential: -80 mV.[5]

Pulse Protocol: Depolarize to +40 mV for 2 seconds (activation), followed by a repolarizing

step to -50 mV for 2 seconds (tail current measurement).

Data Analysis:

Measure the peak tail current amplitude.

Calculate % inhibition relative to vehicle control.

Acceptance Criteria: IC50 > 10 µM is generally considered a "safe" starting point for a lead

compound.

Protocol B: Microsomal Stability Assay
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Rationale: To assess the metabolic vulnerability of the phenyl ring.

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

Incubation:

Pre-incubate microsomes with the test compound (1 µM) in phosphate buffer (pH 7.4) at

37°C for 5 minutes.

Initiation: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH,

NADP+).

Sampling:

Take aliquots at t = 0, 5, 15, 30, and 60 minutes.

Quench: Immediately add ice-cold Acetonitrile containing an internal standard (e.g.,

Warfarin).

Analysis:

Centrifuge to pellet protein.

Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Handling & Occupational Safety
While not classified as a highly potent toxin, standard laboratory hygiene is critical due to the

potential for bioactive dust.

GHS Classification (Predicted):

H302: Harmful if swallowed.

H319: Causes serious eye irritation.
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H412: Harmful to aquatic life with long-lasting effects.

PPE Requirements: Nitrile gloves (0.11 mm thickness), safety goggles, and a P2 particulate

respirator if handling powder outside a fume hood.

References
Gao, Z., et al. (2024).[6] "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives

as novel antifungal agents targeting CYP51." RSC Medicinal Chemistry, 15, 492-505.[6]

Preston, S., et al. (2020). "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit

Unexpected Acute Mammalian Toxicity." Journal of Medicinal Chemistry, 64(1), 840–844.

(Context on carboxamide mitochondrial toxicity).

Li, X., et al. (2023).[3] "Discovery of 2‑Aminopyrimidine Derivatives as Potent Dual

FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities."[3] Journal of

Medicinal Chemistry.

Drug Hunter. (2024).[2] "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity

Risks."

Sigma-Aldrich. (2024).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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